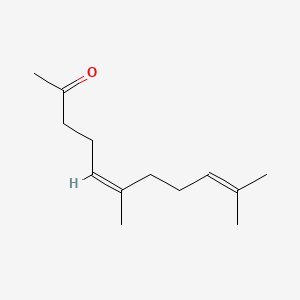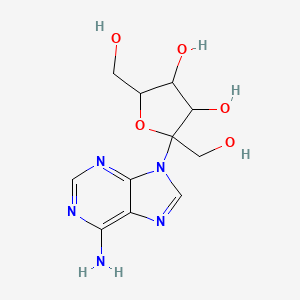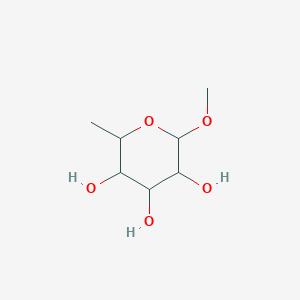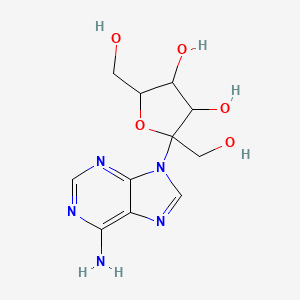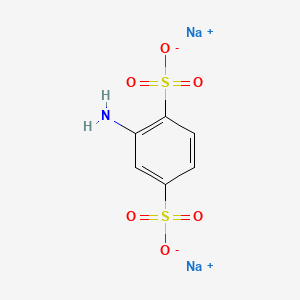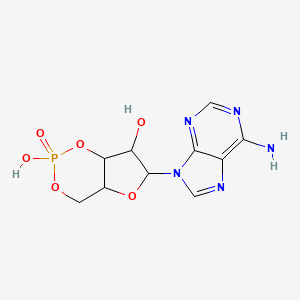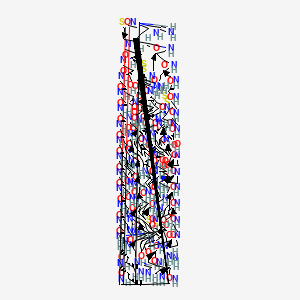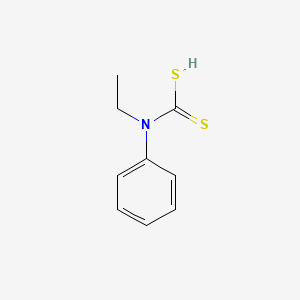
Sorbitan monolaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan monolaurate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and lauric acid. It is commonly used in various industries, including food, pharmaceuticals, and cosmetics, due to its ability to stabilize emulsions and enhance the solubility of active ingredients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbitan monolaurate is synthesized through the esterification of sorbitol with lauric acid. The reaction typically involves heating sorbitol and lauric acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures (around 150°C) under vacuum conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reaction is carried out in a vacuum reaction kettle, where oleic acid, sorbitol, and a composite catalyst are added sequentially. The mixture is heated to around 165°C and reacted for 8.5-9 hours, with continuous monitoring and adjustments to ensure product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan monolaurate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo electrochemical oxidation under high-voltage environments, leading to the formation of triketone and 1,3-diketone with a hydroxyl group positioned at the 2 position .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .
Major Products Formed: The major products formed from the oxidation of this compound include triketone and 1,3-diketone. These products are analyzed using techniques like X-ray photoelectron spectroscopy and nuclear magnetic resonance spectroscopy to confirm their structures .
Wissenschaftliche Forschungsanwendungen
Sorbitan monolaurate has a wide range of applications in scientific research:
Wirkmechanismus
Sorbitan monolaurate acts as a surfactant by reducing the surface tension of liquids, allowing for the formation of stable emulsions. In cosmetic products, it helps break down oils and dirt on the skin and hair, facilitating their removal. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Similar Compounds:
Polysorbate 20:
Sorbitan monooleate: Another sorbitan ester, synthesized by the esterification of sorbitol with oleic acid, used as an emulsifier in various applications.
Uniqueness: this compound is unique due to its specific fatty acid composition (lauric acid) and its ability to form stable emulsions in a wide range of applications. Its non-ionic nature makes it compatible with various formulations, and its effectiveness as a surfactant and emulsifier sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
8028-02-2 |
|---|---|
Molekularformel |
C18H34O6 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |
InChI-Schlüssel |
LWZFANDGMFTDAV-BURFUSLBSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |
SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Physikalische Beschreibung |
Liquid Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




